Cas no 62956-38-1 (2-chloro-3-methylnaphthalene)

2-chloro-3-methylnaphthalene 化学的及び物理的性質
名前と識別子
-
- Naphthalene, 2-chloro-3-methyl-
- 2-chloro-3-methylnaphthalene
- FT-0713139
- 3-chloro-2-methylnaphthalene
- 62956-38-1
- AKOS024437808
- DTXSID00601718
- SCHEMBL1755224
- 2-chloro-3-methyl-naphthalene
- EN300-1083117
-
- インチ: InChI=1S/C11H9Cl/c1-8-6-9-4-2-3-5-10(9)7-11(8)12/h2-7H,1H3
- InChIKey: YZMYXWNTNLVDIY-UHFFFAOYSA-N
- ほほえんだ: CC1=CC2=CC=CC=C2C=C1Cl
計算された属性
- せいみつぶんしりょう: 176.03937
- どういたいしつりょう: 176.0392780g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 155
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
2-chloro-3-methylnaphthalene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A219000640-500mg |
2-Chloro-3-methylnaphthalene |
62956-38-1 | 98% | 500mg |
$980.00 | 2023-09-01 | |
Alichem | A219000640-1g |
2-Chloro-3-methylnaphthalene |
62956-38-1 | 98% | 1g |
$1769.25 | 2023-09-01 | |
Enamine | EN300-1083117-1.0g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 1g |
$1357.0 | 2023-05-23 | ||
Enamine | EN300-1083117-5g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 95% | 5g |
$3935.0 | 2023-10-28 | |
Enamine | EN300-1083117-10g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 95% | 10g |
$5837.0 | 2023-10-28 | |
Enamine | EN300-1083117-1g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 95% | 1g |
$1357.0 | 2023-10-28 | |
Enamine | EN300-1083117-0.05g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 95% | 0.05g |
$1140.0 | 2023-10-28 | |
Enamine | EN300-1083117-2.5g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 95% | 2.5g |
$2660.0 | 2023-10-28 | |
Enamine | EN300-1083117-5.0g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 5g |
$3935.0 | 2023-05-23 | ||
Enamine | EN300-1083117-0.5g |
2-chloro-3-methylnaphthalene |
62956-38-1 | 95% | 0.5g |
$1302.0 | 2023-10-28 |
2-chloro-3-methylnaphthalene 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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3. Book reviews
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
2-chloro-3-methylnaphthaleneに関する追加情報
Naphthalene, 2-chloro-3-methyl-: A Comprehensive Overview
Naphthalene, 2-chloro-3-methyl-, also known by its CAS Number 62956-38-1, is a chlorinated derivative of naphthalene with specific substituents at positions 2 and 3. This compound has garnered significant attention in the field of organic chemistry due to its unique structural properties and potential applications in various industries, including pharmaceuticals, materials science, and analytical chemistry.
The structure of Naphthalene, 2-chloro-3-methyl-, features a naphthalene core (a fused bicyclic aromatic hydrocarbon) with a chlorine atom at position 2 and a methyl group at position 3. This arrangement creates a molecule that is both electron-rich and structurally rigid, making it suitable for a wide range of chemical reactions and applications.
Recent studies have highlighted the importance of chlorinated naphthalenes in drug discovery. For instance, researchers have explored the potential of Naphthalene, 2-chloro-3-methyl-, as a lead compound in the development of anticancer agents. Its ability to undergo various reactions, such as nucleophilic substitution and coupling reactions, has made it a valuable tool in medicinal chemistry.
Another area of interest is the use of Naphthalene, 2-chloro-3-methyl-, in polymer synthesis. The compound's electron-rich nature enables it to participate in aromatic coupling reactions, leading to the formation of novel polymers with unique electronic and optical properties. These materials have potential applications in optoelectronics and advanced materials.
Furthermore, Naphthalene, 2-chloro-3-methyl-, has been investigated for its role in analytical chemistry. Its distinct spectral properties make it a useful marker in fluorescence detection and trace analysis. Recent advancements in luminescent materials have demonstrated the compound's utility in biosensing and chemical imaging.
Recent research has also focused on the toxicological profile of Naphthalene, 2-chloro-3-methyl-. Studies have examined its potential effects on cellular systems and ecosystems, providing valuable insights into its biodegradation and bioaccumulation. These findings are crucial for ensuring the safe handling and application of the compound in various industries.
In summary, Naphthalene, 2-chloro-3-methyl-, with CAS Number 62956-38-1, is a versatile and valuable compound in the field of organic chemistry. Its unique structure and reactivity make it a key player in drug discovery, polymer synthesis, and analytical applications. As research continues to uncover new properties and applications, the significance of this compound in the biomedical and materials sciences will undoubtedly grow.
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